molecular formula C10H6FN3O B11823176 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one

Katalognummer: B11823176
Molekulargewicht: 203.17 g/mol
InChI-Schlüssel: USGLMLPELRZWAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one is a heterocyclic compound with a molecular formula of C10H6FN3O and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position of the pyrimido[4,5-b]indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be achieved through a multi-step process. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as starting materials. The reaction is catalyzed by iodine under an oxygen atmosphere . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-b]indole compounds.

Wissenschaftliche Forschungsanwendungen

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be compared with other similar compounds, such as:

    7-chloro-3H,4H,9H-pyrimido[4,5-b]indol-4-one: Similar structure but with a chlorine atom instead of fluorine.

    9H-pyrimido[4,5-b]indole: Lacks the fluorine substitution.

    Pyrimido[4,5-b]quinoline-2,4-dione: Different core structure but similar reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H6FN3O

Molekulargewicht

203.17 g/mol

IUPAC-Name

7-fluoro-3,9-dihydropyrimido[4,5-b]indol-4-one

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-6-7(3-5)14-9-8(6)10(15)13-4-12-9/h1-4H,(H2,12,13,14,15)

InChI-Schlüssel

USGLMLPELRZWAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC3=C2C(=O)NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.